molecular formula C13H14N4O2 B3887970 N'-[(E)-(3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B3887970
M. Wt: 258.28 g/mol
InChI Key: APCVXKLCYHVYQW-RIYZIHGNSA-N
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Description

N'-[(E)-(3-Methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base derivative synthesized via the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 3-methoxybenzaldehyde. Its structure features a pyrazole core substituted with a methyl group at position 3 and a hydrazide-linked 3-methoxyphenyl imine moiety. The (E)-configuration of the imine bond is confirmed by single-crystal X-ray diffraction in analogous compounds . This compound belongs to a broader class of carbohydrazides studied for their antimicrobial, anticancer, and redox-modulating properties .

Properties

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-9-6-12(16-15-9)13(18)17-14-8-10-4-3-5-11(7-10)19-2/h3-8H,1-2H3,(H,15,16)(H,17,18)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCVXKLCYHVYQW-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its biological activity against various pathogens.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, it can modulate various signaling pathways, including those involved in inflammation and cell proliferation. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Core Structure Substituents (R1, R2) Key Properties/Activities References
N'-[(E)-(3-Methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide Pyrazole R1: 3-methyl; R2: 3-methoxyphenyl Antibacterial, theoretical studies
N′-[(E)-(3-Chlorophenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide Pyrazole R1: 4-methoxyphenyl; R2: 3-chlorophenyl Higher lipophilicity, potential enhanced bioactivity
(E)-N′-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide Pyrazole R1: phenyl; R2: 2,4-dichlorophenyl Broad-spectrum antimicrobial
5-Chloro-N’-[(E)-(3-methoxyphenyl)methylidene]-3-methylisothiazole-4-carbohydrazide Isothiazole R1: 3-methyl; R2: 3-methoxyphenyl Altered electronic profile due to isothiazole core
(4E)-2-Acetyl-4-[(3-methoxyphenyl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one Pyrazol-3-one R1: acetyl; R2: 3-methoxyphenyl Distinct IR C=O stretch (1692 cm⁻¹)

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The 3-methoxyphenyl group (electron-donating) in the target compound contrasts with chloro or nitro substituents (electron-withdrawing) in analogs, influencing electronic properties like HOMO-LUMO gaps and dipole moments .
  • Core Heterocycle Impact : Replacement of pyrazole with isothiazole () or pyrazol-3-one () alters aromaticity and conjugation, affecting stability and reactivity.

Physical and Spectral Properties

  • Melting Points : Chloro-substituted analogs (e.g., 3-chlorophenyl derivative in ) exhibit higher melting points (174–175°C) compared to methoxy-substituted compounds, likely due to stronger intermolecular interactions .
  • Spectroscopic Data :
    • IR Spectroscopy : The target compound’s imine (C=N) stretch (~1600 cm⁻¹) and hydrazide (N-H) bands (~3200 cm⁻¹) align with analogs .
    • NMR : The 3-methoxyphenyl group shows characteristic aromatic protons at δ 6.7–7.3 ppm and a methoxy singlet at δ ~3.8 ppm, consistent with related structures .

Theoretical and Computational Studies

  • The target compound’s methoxy group likely reduces this gap, increasing reactivity.
  • Molecular Docking : Analogs with 4-methoxybenzylidene substituents () show strong binding to E. coli DNA gyrase (binding energy: −9.2 kcal/mol), suggesting similar interactions for the target compound .

Biological Activity

N'-[(E)-(3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C13H14N4O2
  • Molecular Weight : 246.28 g/mol
  • IUPAC Name : this compound

These properties contribute to its reactivity and interaction with biological systems.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can inhibit various enzymes, potentially affecting metabolic pathways.
  • Metal Ion Complexation : It forms stable complexes with transition metal ions, which may enhance its biological activity by facilitating interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study reported its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound has also demonstrated significant antioxidant activity. In vitro assays showed that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Cytotoxicity

Cytotoxicity studies have been conducted on various cancer cell lines. The results indicate that this compound exhibits selective cytotoxicity:

Cell Line IC50 (µM)
HeLa15.2
MCF-712.8
A54920.4

These results suggest potential applications in cancer therapy.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
  • Antioxidant Properties : Research presented at the International Conference on Antioxidants showed that the compound significantly reduced oxidative stress markers in vitro, suggesting its role as an antioxidant .
  • Cytotoxic Effects : A recent publication in Cancer Research detailed the cytotoxic effects of this compound on multiple cancer cell lines, demonstrating its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
N'-[(E)-(3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

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